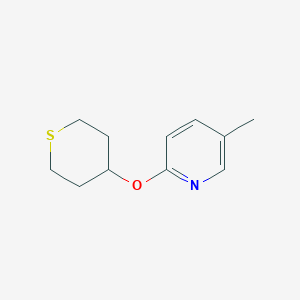

![molecular formula C12H22N2O3 B2572676 tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1638759-39-3](/img/structure/B2572676.png)

tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.32 . The compound is stored at 4°C and is in the form of an oil .

Synthesis Analysis

The synthesis of tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be achieved by using 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester as a raw material to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-12(8-14)6-9(13)7-16-12/h9H,4-8,13H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 348.0±42.0 °C and a predicted density of 1.15±0.1 g/cm3 . The predicted pKa value is 9.74±0.20 .Applications De Recherche Scientifique

Synthesis of N-heterocycles

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Their applications in asymmetric N-heterocycle synthesis via sulfinimines have provided access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are critical structural motifs in many natural products and therapeutically applicable compounds, highlighting the chemical's role in advancing synthetic organic chemistry and medicinal chemistry research (Philip et al., 2020).

Natural and Synthetic Analog Applications

More than 260 naturally occurring and 47 synthesized neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives, which include tertiary butyl groups, demonstrate various biological activities. These metabolites are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Their applications extend to cosmetic, agronomic, and pharmaceutical industries, showcasing the chemical's broader relevance beyond basic chemical synthesis to tangible consumer and medical products (Dembitsky, 2006).

Decomposition of Environmental Pollutants

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents an innovative approach to addressing environmental pollution by MTBE, a common gasoline additive. This method demonstrates the feasibility of using radio frequency (RF) plasma reactors for the decomposition and conversion of MTBE into less harmful substances. Such applications highlight the potential of tert-butyl based compounds in environmental remediation technologies (Hsieh et al., 2011).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The signal word for this compound is “Danger” and it has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(5-7-14)9(13)8-16-12/h9H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUISZMJRDRIHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B2572600.png)

![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2572613.png)

![2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol](/img/structure/B2572616.png)